![molecular formula C21H15F3N4O2 B2881216 3-methyl-4-oxo-1-phenyl-N-(3-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 941936-15-8](/img/no-structure.png)
3-methyl-4-oxo-1-phenyl-N-(3-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrazolo[3,4-b]pyridine core, which is a bicyclic system with a pyrazole ring fused to a pyridine ring. It also has a trifluoromethyl group attached to a phenyl ring, which is a common motif in pharmaceutical compounds due to its unique physicochemical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethylpyridines, which are structurally similar, are commonly synthesized for use in agrochemical and pharmaceutical industries . The synthesis of these compounds often involves the use of fluorinated organic chemicals .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-b]pyridine core, a trifluoromethyl group, and two phenyl rings. The trifluoromethyl group is known to impart unique characteristics to the compound due to the electronegativity of fluorine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group and the aromatic rings. The trifluoromethyl group is known to affect the polarity, lipophilicity, and metabolic stability of the compound .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A novel series of pyrazolopyrimidine derivatives, structurally related to "3-methyl-4-oxo-1-phenyl-N-(3-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide," were synthesized and evaluated for their potential as anticancer and anti-inflammatory agents. The synthesis involved condensation reactions and further functionalization to explore the structure-activity relationship (SAR) within this chemical framework. These compounds exhibited varying degrees of cytotoxicity against cancer cell lines and inhibition of 5-lipoxygenase, an enzyme associated with inflammatory processes (Rahmouni et al., 2016).
Heterocyclic Synthesis
Another research avenue involves the use of hypervalent iodine reagents for the innovative synthesis of isoxazolo and pyrazolo pyridines, highlighting a novel methodological approach in the field of heterocyclic chemistry. This method provides a pathway to generate diverse pyridine derivatives, potentially expanding the chemical space for developing new compounds with pharmacological interest (Reddy et al., 1997).
Antimicrobial and Antifungal Activities
Derivatives of "3-methyl-4-oxo-1-phenyl-N-(3-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide" were also synthesized and tested for their antimicrobial and antifungal activities. Some of these synthesized compounds showed moderate to significant inhibition against various phytopathogenic fungi, presenting a potential avenue for the development of new antifungal agents (Wu et al., 2012).
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-methyl-4-oxo-1-phenyl-N-(3-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide' involves the condensation of 3-(trifluoromethyl)aniline with ethyl 2-oxo-4-phenylbutyrate to form an intermediate, which is then cyclized with hydrazine hydrate to form the desired product.", "Starting Materials": [ "3-(trifluoromethyl)aniline", "ethyl 2-oxo-4-phenylbutyrate", "hydrazine hydrate" ], "Reaction": [ "Step 1: Condensation of 3-(trifluoromethyl)aniline with ethyl 2-oxo-4-phenylbutyrate in the presence of a base such as potassium carbonate to form an intermediate.", "Step 2: Cyclization of the intermediate with hydrazine hydrate in the presence of a catalyst such as acetic acid to form the desired product.", "Step 3: Purification of the product by recrystallization or column chromatography." ] } | |
Numéro CAS |
941936-15-8 |
Nom du produit |
3-methyl-4-oxo-1-phenyl-N-(3-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Formule moléculaire |
C21H15F3N4O2 |
Poids moléculaire |
412.372 |
Nom IUPAC |
3-methyl-4-oxo-1-phenyl-N-[3-(trifluoromethyl)phenyl]-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C21H15F3N4O2/c1-12-17-18(29)16(11-25-19(17)28(27-12)15-8-3-2-4-9-15)20(30)26-14-7-5-6-13(10-14)21(22,23)24/h2-11H,1H3,(H,25,29)(H,26,30) |
Clé InChI |
KEFVKMKFLASWMO-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C(=O)C(=CN2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2881133.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2881134.png)
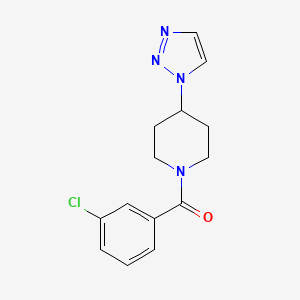

![methyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2881139.png)

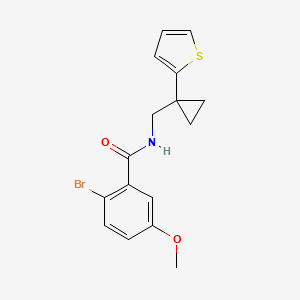
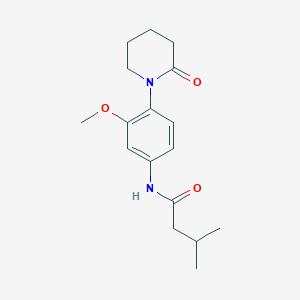
![(1R,5S)-8-([1,1'-biphenyl]-3-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2881145.png)
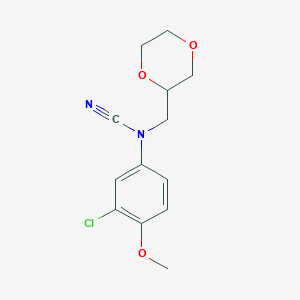
![N-(3-methoxyphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2881148.png)
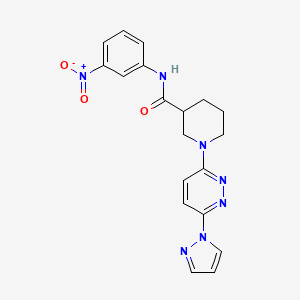

![N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2881153.png)